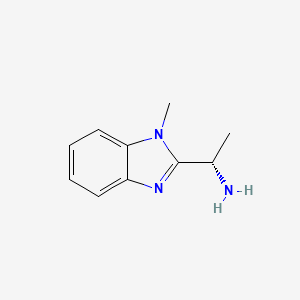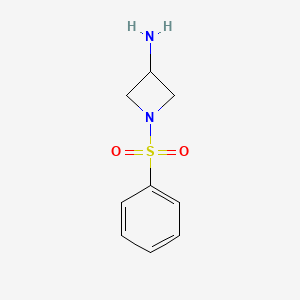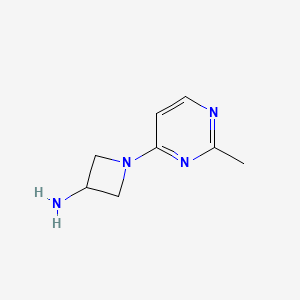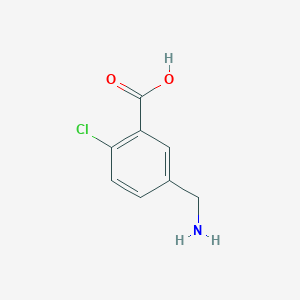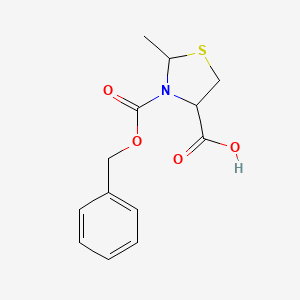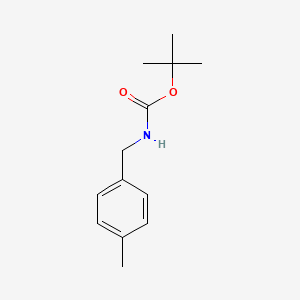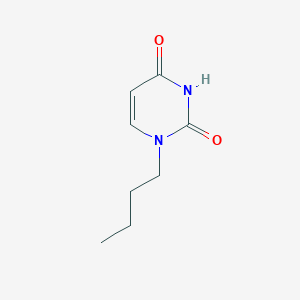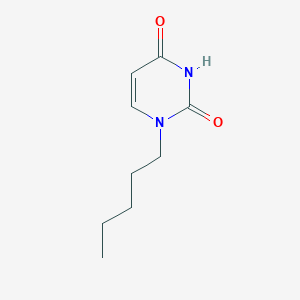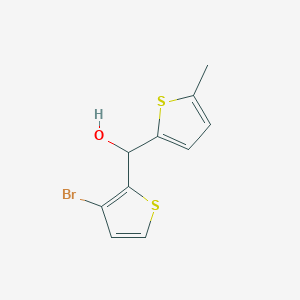
3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol
Descripción general
Descripción
3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C10H9BrOS2 and a molecular weight of 289.21 g/mol This compound features a bromine atom and two thiophene rings, one of which is substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Thiophene Ring Formation: The thiophene rings can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Methanol Addition: The final step involves the addition of a methanol group to the thiophene rings, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiophene ring formation processes, followed by purification and isolation of the final product. The specific conditions and reagents used can vary depending on the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-thienyl-(5-methyl-2-thienyl)methanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Thienyl-(5-methyl-2-thienyl)methanol.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-thienylmethanol: Similar structure but lacks the methyl group on the second thiophene ring.
5-Bromo-2-thienyl methyl ketone: Contains a ketone group instead of a methanol group.
2-Acetyl-5-bromothiophene: Features an acetyl group instead of a methanol group.
Uniqueness
3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both a bromine atom and a methanol group on the thiophene rings. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propiedades
IUPAC Name |
(3-bromothiophen-2-yl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS2/c1-6-2-3-8(14-6)9(12)10-7(11)4-5-13-10/h2-5,9,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJMAKCBVAQGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=C(C=CS2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218103 | |
| Record name | 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344017-76-0 | |
| Record name | 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1344017-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


[(oxan-4-yl)methyl]amine](/img/structure/B7893861.png)
[(oxan-4-yl)methyl]amine](/img/structure/B7893865.png)
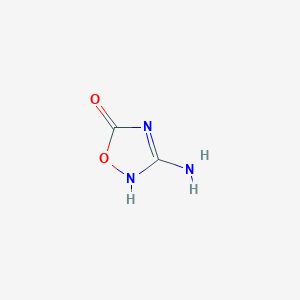
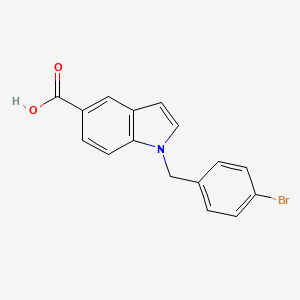
![Butyl[(2-chloro-6-nitrophenyl)methyl]amine](/img/structure/B7893887.png)
